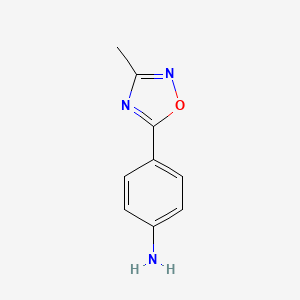

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

描述

Significance of Heterocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent a cornerstone of medicinal chemistry and organic synthesis. rroij.com These structures are integral to a vast number of biologically active molecules, including a majority of pharmaceuticals, vitamins, and natural products like alkaloids. Statistics indicate that over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in modern drug design. nih.gov The prevalence of elements such as nitrogen, oxygen, and sulfur within these rings imparts unique physicochemical properties, influencing solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. nih.gov

In medicinal chemistry, heterocyclic scaffolds provide a versatile framework that can be modified to interact with specific biological targets such as enzymes and receptors. rroij.com This versatility allows chemists to fine-tune molecular structures to optimize potency, selectivity, and pharmacokinetic profiles, leading to the development of drugs with enhanced efficacy and improved safety. rroij.comnih.gov Furthermore, the structural diversity of heterocycles is crucial in overcoming challenges like drug resistance, as it provides a platform for creating novel agents that can circumvent resistance mechanisms. rroij.com Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions, have significantly expanded the ability to create a wide variety of functionalized heterocycles, further driving innovation in drug discovery programs. nih.gov

Overview of 1,2,4-Oxadiazole (B8745197) Derivatives in Drug Discovery

Among the diverse families of heterocyclic compounds, the 1,2,4-oxadiazole ring has garnered considerable attention in drug discovery. nih.govmostwiedzy.pl This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, is valued for its unique bioisosteric properties, often serving as a stable replacement for amide and ester groups in drug candidates. chim.itnih.gov The first drug containing this scaffold to be marketed was Oxolamine, a cough suppressant introduced in the 1960s. chim.it Since then, the interest in 1,2,4-oxadiazole derivatives has grown significantly, with numerous compounds being explored for a wide spectrum of biological activities. nih.gov

The 1,2,4-oxadiazole nucleus is a feature in compounds investigated for anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic properties, among others. nih.govresearchgate.net Its utility stems from its rigid, planar structure and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The synthesis of 1,2,4-oxadiazoles is well-established, typically involving the cyclization of an O-acylamidoxime precursor, which can be formed from the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it This synthetic accessibility allows for the creation of large libraries of substituted 1,2,4-oxadiazoles for screening and structure-activity relationship (SAR) studies. nih.gov

Table 1: Examples of Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Example Application/Target |

|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines. nih.gov |

| Anti-inflammatory | Inhibition of enzymes like 5-lipoxygenase-activating protein (FLAP). chim.it |

| Antiviral | Activity against viruses such as picornaviruses. researchgate.net |

| Analgesic | Intrinsic pain-relieving properties. researchgate.net |

| Antibacterial | Activity against various bacterial strains. researchgate.net |

| Antifungal | Efficacy against fungal pathogens. researchgate.net |

Specific Academic Relevance of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline within Heterocyclic Research

The compound this compound (CAS No. 76635-31-9) is a specific derivative within the broader class of 1,2,4-oxadiazoles. chemicalbook.comchemicalbook.com Its academic relevance lies primarily in its role as a chemical intermediate and a building block for the synthesis of more complex, biologically active molecules. The structure combines the 1,2,4-oxadiazole core with an aniline (B41778) moiety, providing a reactive primary amine group that is a key functional handle for further chemical modifications.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76635-31-9 |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| Synonym | Benzenamine, 4-(3-methyl-1,2,4-oxadiazol-5-yl)- |

Research into related structures highlights the utility of the 4-(1,2,4-oxadiazol-5-yl)aniline (B1421993) scaffold. For instance, a close analog, 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has been used as a precursor for synthesizing novel compounds with significant antiproliferative activities against various human tumor cell lines. nih.gov The aniline nitrogen of this precursor allows for the introduction of different substituents, leading to the discovery of derivatives with enhanced potency and selectivity. nih.gov This demonstrates the strategic importance of the aminophenyl-oxadiazole framework in medicinal chemistry for generating libraries of compounds for drug discovery programs. The presence of the methyl group at the 3-position of the oxadiazole ring in this compound influences its electronic properties and steric profile, making it a valuable and distinct starting material for synthetic exploration in the search for new therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXBJYRWWOPAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506539 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76635-31-9 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Aniline

Established Synthetic Routes and Key Reaction Steps

The preparation of 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is typically achieved through a two-stage process. The initial stage involves the synthesis of a nitro-substituted precursor, specifically 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole. This intermediate is then subjected to a reduction reaction to yield the final aniline (B41778) product.

Cyclization Reactions

The formation of the 1,2,4-oxadiazole (B8745197) ring is a critical step and can be accomplished through several cyclization strategies.

A prevalent and efficient method for the synthesis of the 1,2,4-oxadiazole ring involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, which undergoes cyclodehydration. In the context of synthesizing this compound, this would involve the reaction of acetamidoxime (B1239325) with a 4-nitrobenzoyl derivative.

The reaction typically proceeds by first activating the carboxylic acid. For instance, 4-nitrobenzoyl chloride can be reacted with acetamidoxime. The resulting O-acylamidoxime intermediate then undergoes thermal or base-catalyzed cyclization to form the 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole. Alternatively, 4-nitrobenzoic acid can be coupled with acetamidoxime using a coupling agent, followed by cyclization.

A one-pot synthesis has been described for a similar compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, starting from tert-butylamidoxime and 4-nitrobenzonitrile (B1214597), which further highlights the versatility of this approach. researchgate.net

Table 1: Examples of Amidoxime and Carboxylic Acid Derivative Cyclodehydration

| Amidoxime Reactant | Carboxylic Acid Derivative | Key Reagents/Conditions | Product | Reference |

| Acetamidoxime | 4-Nitrobenzoyl chloride | Toluene, reflux | 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole | chemicalbook.com |

| tert-Butylamidoxime | 4-Nitrobenzonitrile | One-pot reaction | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | researchgate.net |

Another fundamental approach to the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction between a nitrile and a nitrile oxide. For the synthesis of the precursor to the target molecule, this would involve the reaction of 4-nitrobenzonitrile with acetonitrile (B52724) oxide, or vice versa. This method offers a different disconnection approach to the oxadiazole ring but is a well-established route in heterocyclic chemistry.

Reductive Processes

The final and crucial step in the synthesis of this compound is the reduction of the nitro group of the 5-(4-nitrophenyl)-3-methyl-1,2,4-oxadiazole intermediate to the corresponding amino group. Various reductive methods can be employed, offering flexibility in terms of reaction conditions and functional group tolerance.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. This method is generally efficient and produces high yields of the desired aniline. However, care must be taken as some catalysts and conditions can also lead to the reduction of the oxadiazole ring. lookchem.com

Chemical Reduction: A variety of chemical reducing agents can be employed. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of a hydride source like sodium borohydride (B1222165) (NaBH₄) in a solvent such as ethanol. mdpi.com Another established method is the use of iron powder in an acidic medium, such as acetic acid. lookchem.com This method is often preferred for its cost-effectiveness and milder conditions, which can be compatible with other functional groups.

Trichlorosilane (B8805176): The combination of trichlorosilane (HSiCl₃) and a tertiary amine provides a mild and metal-free method for the reduction of aromatic nitro groups to amines. organic-chemistry.org This reagent system is known for its wide applicability and tolerance of various functional groups, making it a viable option for the synthesis of this compound.

Table 2: Comparison of Reductive Methods for Nitro Group

| Reducing Agent/System | Key Conditions | Advantages | Potential Considerations |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Hydrogen atmosphere, suitable solvent | High yields, clean reaction | Potential for oxadiazole ring reduction |

| SnCl₂·2H₂O / NaBH₄ | Ethanol, heating | Effective and selective | Requires stoichiometric reagents |

| Iron / Acetic Acid | Aqueous acetic acid, heating | Cost-effective, mild conditions | Work-up may be more involved |

| Trichlorosilane / Tertiary Amine | Mild, metal-free | Wide functional group tolerance | Reagents can be moisture-sensitive |

Functionalization Strategies on the Aniline Moiety

The amino group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard aniline functionalization reactions can be applied to this molecule.

N-Acylation: The amino group can readily undergo acylation reactions with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with succinic anhydride (B1165640) would yield the corresponding butanoic acid derivative, which can then be cyclized. researchgate.net

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can sometimes be challenging. Reductive amination with aldehydes or ketones is another common method to introduce alkyl groups.

An example of functionalization is the synthesis of 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. This was achieved in a two-step process involving reaction with succinic anhydride or maleic anhydride, followed by cyclization. researchgate.net This demonstrates the utility of the aniline moiety for the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) serves as a viable, albeit indirect, pathway to introduce the amine functionality onto the phenyl ring of the target molecule. This reaction typically involves the substitution of a leaving group on an aromatic ring by a nucleophile. For the synthesis of an aniline derivative, this process is generally followed by a reduction step.

A plausible synthetic route commences with a nitro-activated aryl halide, such as 4-fluoronitrobenzene. The presence of the electron-withdrawing nitro group in the para position activates the aromatic ring towards nucleophilic attack by facilitating the stabilization of the intermediate Meisenheimer complex. libretexts.org The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. youtube.comvaia.com

The reaction proceeds by the addition of a suitable nucleophile, in this case, the anion of acetamidoxime, to 4-fluoronitrobenzene. The resulting intermediate then undergoes elimination of the fluoride (B91410) ion to yield 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole. The final step to obtain this compound is the reduction of the nitro group, which is detailed in the subsequent section on catalytic hydrogenation.

Table 1: Key Steps in the Synthesis via Nucleophilic Aromatic Substitution

| Step | Reactants | Key Conditions | Intermediate/Product |

| 1 | 4-Fluoronitrobenzene, Acetamidoxime | Base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, DMSO) | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole |

| 2 | 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | Reducing agent | This compound |

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups to primary amines. This transformation is the final and crucial step in synthesizing this compound from its nitro precursor, 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

The reaction involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this type of reduction due to its high activity and selectivity. dntb.gov.ua The process is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere.

Transfer hydrogenation offers an alternative to using gaseous hydrogen, employing hydrogen donors like formic acid, ammonium (B1175870) formate, or cyclohexene. This method can sometimes provide better selectivity and is often more convenient for laboratory-scale synthesis.

While catalytic hydrogenation with Raney Nickel or Pd/C is effective, these methods can sometimes lead to dehalogenation if other sensitive functional groups are present. researchgate.net An alternative chemical reduction can be performed using iron powder in acetic acid, which provides a milder and more chemoselective method for reducing the nitro group without affecting other reducible moieties. researchgate.net

Table 2: Comparison of Reduction Methods for 3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

| Method | Catalyst/Reagent | Solvent | Temperature | Pressure | Typical Yield |

| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol/Methanol | Room Temperature | 1-4 atm | High |

| Transfer Hydrogenation | Pd/C, Ammonium formate | Methanol | Reflux | Atmospheric | High |

| Chemical Reduction | Fe powder, Acetic acid | Acetic acid/Water | 25-40°C | Atmospheric | Good to High |

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles.

One-Pot Synthetic Procedures

A common one-pot approach involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime in situ, which then reacts with a carboxylic acid or its derivative to form the 1,2,4-oxadiazole. ias.ac.in For the synthesis of this compound, this could involve the reaction of 4-aminobenzonitrile (B131773) with hydroxylamine, followed by the addition of acetic anhydride or acetyl chloride. Alternatively, acetamidoxime can be reacted with a 4-aminobenzoic acid derivative. The use of a superbase system, such as MOH/DMSO (where M = Li, Na, K), has been shown to facilitate the cyclodehydration of the intermediate O-acylamidoxime at room temperature. chim.itnih.gov

Green Chemistry Methodologies in Oxadiazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of 1,2,4-oxadiazoles, several green methodologies have been reported.

Ultrasound-assisted synthesis is one such technique that utilizes acoustic cavitation to accelerate reaction rates and improve yields, often at room temperature. semanticscholar.orgresearchgate.netnih.govproquest.com This method has been successfully applied to the synthesis of various oxadiazole derivatives.

The use of environmentally benign and recyclable catalysts is another cornerstone of green chemistry. Graphene oxide (GO), a metal-free carbocatalyst, has been reported to efficiently catalyze the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. GO acts as a dual-function catalyst, providing both acidic sites for condensation and oxidative properties for the subsequent cyclization. nih.gov

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. ias.ac.innih.gov

The synthesis of 1,2,4-oxadiazoles is particularly amenable to microwave irradiation. Solvent-free, one-pot syntheses of 1,2,4-oxadiazoles from amidoximes and acyl chlorides have been efficiently carried out under microwave irradiation. nih.gov This approach not only accelerates the reaction but also aligns with the principles of green chemistry by eliminating the need for a solvent. semanticscholar.org In a comparative study, the microwave-assisted synthesis of oxadiazole derivatives was completed in minutes with significantly higher yields compared to the hours required for conventional refluxing. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxadiazoles (B1248032)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to good | Good to excellent |

| Energy Efficiency | Low | High |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free |

Influence of Reaction Conditions on Synthetic Outcome

The outcome of the synthesis of 1,2,4-oxadiazoles is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, base, catalyst, and temperature is crucial for achieving high yields and purity.

The choice of base plays a critical role in the cyclodehydration of the O-acylamidoxime intermediate. Strong bases like alkali metal hydroxides (NaOH, KOH) in aprotic polar solvents like DMSO have been shown to be highly effective, promoting rapid cyclization at room temperature. nih.gov Weaker bases such as potassium carbonate are also effective, though they may require longer reaction times or higher temperatures.

The solvent can significantly influence the reaction rate and yield. Aprotic solvents like DMF, THF, and acetonitrile generally give excellent yields in the cyclization step, whereas protic solvents like water and methanol can be unsuitable due to potential hydrolysis of the intermediate. chim.it

The use of catalysts can also have a profound effect. Lewis acids or protic acids can catalyze the condensation step, while specific catalysts like graphene oxide can facilitate the entire one-pot sequence. nih.govnih.gov The reaction temperature is another critical factor; while some modern methods allow for room temperature synthesis, traditional methods often require heating to effect the final cyclodehydration step. The balance between temperature and reaction time is key to minimizing the formation of byproducts.

Temperature and pH Optimization

The reaction temperature and the pH of the reaction medium are critical parameters that significantly influence the rate and outcome of the synthesis of 1,2,4-oxadiazoles. The optimization of these factors is crucial for maximizing the yield and purity of this compound.

The formation of the 1,2,4-oxadiazole ring from the O-acylamidoxime intermediate is a dehydration reaction that can be promoted under either acidic or basic conditions and at varying temperatures. Many modern synthetic protocols for 1,2,4-oxadiazoles have been developed to proceed at ambient temperatures, offering advantages in terms of energy efficiency and functional group tolerance. chemicalbook.com However, in some cases, particularly with less reactive substrates, elevated temperatures are necessary to drive the cyclization to completion. researchgate.net

While specific pH optimization data for the synthesis of this compound is not extensively documented in publicly available literature, the general principles of acid-base catalysis in 1,2,4-oxadiazole synthesis are well-established. The reaction is typically carried out under basic conditions, which facilitates the deprotonation of the amidoxime and promotes the intramolecular cyclization. The choice of base, ranging from inorganic bases like sodium hydroxide (B78521) to organic bases like triethylamine (B128534) or tetrabutylammonium (B224687) fluoride (TBAF), inherently dictates the pH of the reaction environment. Acidic conditions can also be employed, often to catalyze the initial acylation step or in specific one-pot procedures.

The following table provides a summary of general temperature and pH (represented by the type of catalyst/reagent) conditions reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which are analogous to the target compound.

| Temperature (°C) | Condition (pH Proxy) | Typical Reagents | Observations and Findings | Reference |

|---|---|---|---|---|

| Room Temperature | Basic | TBAF, NaOH, KOH | Mild and efficient for a wide range of substrates. Favored for thermosensitive functional groups. Reaction times can vary from a few hours to overnight. | chemicalbook.com |

| 0 - Room Temperature | Basic | TBAF in THF | Allows for high efficiency in the cyclization of O-acylamidoximes. The work-up procedure is relatively simple. | researchgate.net |

| 50 - 80 | Basic | TBAF | Heating may be required for the effective cyclization of certain aroylamidoximes. | researchgate.net |

| Room Temperature | Basic | NaOH/DMSO | A one-pot synthesis from amidoximes and carboxylic acid esters is possible. Reaction times can be longer (4-24 hours). | nih.govresearchgate.net |

| Reflux | Acidic | Acetic Acid | Can be used in one-pot syntheses from nitriles and hydroxylamine. | nih.gov |

Catalyst Systems and Solvents

The selection of an appropriate catalyst and solvent system is paramount for the successful synthesis of this compound. These components can influence reaction rates, yields, and in some cases, the regioselectivity of the cyclization.

Catalyst Systems:

A variety of catalytic systems have been developed to promote the formation of the 1,2,4-oxadiazole ring. These can be broadly categorized as basic, acidic, or, more recently, metal-based or organocatalytic systems.

Base Catalysts: As mentioned, bases are widely used to facilitate the cyclodehydration of the O-acylamidoxime intermediate. Tetrabutylammonium fluoride (TBAF) is a popular choice due to its high efficiency under mild, room temperature conditions. researchgate.net Inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), often in a superbasic medium with dimethyl sulfoxide (B87167) (DMSO), are effective for one-pot syntheses from amidoximes and esters. nih.govresearchgate.net Other organic bases like triethylamine (TEA) and pyridine (B92270) are also commonly employed, particularly in the initial acylation step.

Acid Catalysts: While less common for the cyclization step, acid catalysts can be utilized in certain synthetic strategies. For instance, microwave-assisted reactions for the formation of the intermediate amidoxime from a nitrile have been reported using catalysts like magnesium oxide (MgO) or acetic acid. nih.gov

Other Catalytic Systems: Research into more sustainable and efficient catalytic systems has explored the use of metal-free catalysts like graphene oxide, which can act as a solid acid catalyst and an oxidizing agent. researchgate.net Palladium catalysts have also been investigated for certain coupling reactions in the synthesis of complex oxadiazole derivatives. researchgate.net

Solvents:

The choice of solvent is critical as it affects the solubility of reactants and reagents, and can influence the reaction mechanism and rate. Common solvents used in the synthesis of 1,2,4-oxadiazoles include:

Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are frequently used, especially in base-mediated one-pot syntheses. mdpi.com They are effective at dissolving a wide range of organic molecules and can promote the desired reactions.

Ethereal Solvents: Tetrahydrofuran (THF) is a common solvent for reactions involving TBAF as a catalyst. researchgate.net

Halogenated Solvents: Dichloromethane (DCM) is often used for the initial acylation step when reacting an amidoxime with an acyl chloride. nih.gov

Protic Solvents: Ethanol and other alcohols can be used in certain steps, such as in the reduction of the nitro group to an aniline.

The following table summarizes various catalyst and solvent systems that have been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, providing insights into the conditions applicable to the synthesis of this compound.

| Catalyst System | Solvent | Key Features and Applications | Reference |

|---|---|---|---|

| TBAF | THF, MeCN | Highly efficient for room temperature cyclization of isolated O-acylamidoximes. | researchgate.net |

| NaOH, KOH | DMSO | Effective for one-pot synthesis from amidoximes and esters at room temperature. | nih.govresearchgate.net |

| Pyridine, Triethylamine (TEA) | DCM, Toluene | Commonly used as bases in the acylation of amidoximes with acyl chlorides. | researchgate.net |

| Graphene Oxide (GO) | - | A metal-free, heterogeneous catalyst with dual oxidizing and acidic properties. | researchgate.net |

| XPhos Pd G3 | - | Can be used in Buchwald coupling reactions for the synthesis of complex oxadiazole derivatives. | researchgate.net |

| Vilsmeier reagent | CH₂Cl₂ | Activates carboxylic acids for O-acylation and the intermediate for cyclocondensation at room temperature. | nih.govmdpi.com |

Chemical Transformations and Reactivity of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Aniline

Derivatization at the Aniline (B41778) Nitrogen

The presence of the amino group on the phenyl ring makes the aniline nitrogen a prime site for various chemical modifications, including acylation, imide formation, and reactions with carboxylic acids to form amides.

The aniline nitrogen of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline can be readily acylated to form amides. This is a common transformation for aromatic amines and can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetyl chloride in the presence of a base like triethylamine (B128534) or in a basic solvent provides the corresponding acetamide (B32628) derivative, N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. This reaction proceeds through a nucleophilic acyl substitution mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. nih.gov

The acetylation of anilines is a well-established procedure in organic synthesis. The reaction of aniline with acetyl chloride, for example, is a vigorous reaction that yields acetanilide. lookchemmall.com Similarly, substituted anilines undergo this transformation, and the presence of the oxadiazole ring is not expected to interfere with this fundamental reactivity of the amino group. A general scheme for the acylation of this compound is presented below.

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide | Base (e.g., K₂CO₃), Acetonitrile (B52724) |

| Benzoyl chloride | N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide | Base (e.g., Triethylamine), Dichloromethane |

The primary amine of this compound can also participate in condensation reactions with cyclic anhydrides, such as phthalic anhydride (B1165640), to form imides. This reaction typically proceeds by heating the aniline derivative with the anhydride, often in the presence of a dehydrating agent or by mechanochemical methods. rsc.orgrsc.org The initial reaction forms a phthalamic acid intermediate, which then undergoes cyclization via dehydration to yield the corresponding N-substituted phthalimide. nih.gov

This transformation is a common method for the synthesis of N-aryl phthalimides. nih.gov The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the phthalic anhydride, followed by ring-opening and subsequent intramolecular cyclization and dehydration.

Table 2: Imide Formation with this compound

| Reagent | Intermediate | Product | Reaction Conditions |

| Phthalic anhydride | 2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)carbamoyl)benzoic acid | 2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)isoindoline-1,3-dione | Acetic acid, heat |

While direct esterification of the aniline nitrogen is not a standard transformation, the amino group readily reacts with carboxylic acids to form amide bonds, a reaction often referred to as amidation. This process is fundamental in peptide synthesis and can be facilitated by coupling agents that activate the carboxylic acid.

Alternatively, the term "esterification" in this context could be interpreted as the formation of an ester at a different position, which would require prior functionalization of the starting material, or as a transesterification reaction. Transesterification involves the exchange of the alkoxy group of an ester with an alcohol, a reaction that can be catalyzed by either an acid or a base. wikipedia.org However, the more direct and common reaction involving the aniline nitrogen is amidation with a carboxylic acid.

Reactions on the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring is an aromatic heterocycle and is generally characterized by its stability. Reactions that disrupt this aromatic system require significant energy input. The reactivity of the ring is influenced by the electron distribution and the nature of the substituents at the 3- and 5-positions.

The 1,2,4-oxadiazole ring is generally resistant to oxidation due to its aromatic nature. Strong oxidizing agents under harsh conditions would likely lead to the degradation of the molecule rather than a selective oxidation of the oxadiazole ring. More recent synthetic approaches to 1,2,4-oxadiazoles sometimes involve an oxidative cyclization step to form the ring, highlighting the stability of the formed heterocycle to oxidative conditions. nih.gov

The carbon atoms of the 1,2,4-oxadiazole ring possess electrophilic character, while the nitrogen atoms are generally nucleophilic. chim.it However, the aromaticity of the ring makes it relatively unreactive towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: Due to the presence of two electronegative nitrogen atoms and an oxygen atom, the 1,2,4-oxadiazole ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. Any electrophilic attack is more likely to occur on the electron-rich aniline ring.

Nucleophilic Substitution: Nucleophilic attack on the ring carbons is also challenging. It generally requires the presence of a good leaving group on the ring or activation by strongly electron-withdrawing substituents. For instance, nucleophilic substitution has been observed on 1,2,4-oxadiazoles bearing trifluoromethyl groups at the C5 position. chim.it In the case of this compound, neither the methyl group at C3 nor the aniline-substituted phenyl group at C5 are strong activating groups for nucleophilic substitution on the oxadiazole ring itself. Transformations involving the oxadiazole ring often proceed via rearrangement pathways under thermal or photochemical conditions, which involve cleavage of the weak O-N bond. chim.it

Role as a Building Block in Complex Molecular Architectures

The inherent structural features of this compound make it an attractive starting material for chemists. The primary amino group provides a convenient handle for a wide array of chemical modifications, including acylation, alkylation, and diazotization, enabling the introduction of various functional groups and the extension of the molecular framework. The 1,2,4-oxadiazole ring, a known bioisostere for ester and amide groups, imparts metabolic stability and favorable pharmacokinetic properties to the resulting molecules.

Applications in Multifunctional Compound Synthesis

The utility of this compound as a scaffold is evident in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds designed as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel blockers. The aniline nitrogen can be readily acylated or reacted with various electrophiles to introduce pharmacophoric elements responsible for target engagement.

For instance, in the development of potential therapeutic agents, the aniline moiety can be derivatized to form amides, ureas, or sulfonamides, linking the core structure to other heterocyclic or aromatic systems. This modular approach allows for the systematic exploration of the chemical space around the this compound core to optimize biological activity. While direct examples for the methyl-substituted title compound are not extensively detailed in publicly available literature, the analogous compound, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, has been utilized in the synthesis of bioactive natural product analogs, highlighting the synthetic potential of this class of compounds.

The following table illustrates hypothetical examples of how this compound could be elaborated into multifunctional compounds based on common synthetic transformations in medicinal chemistry.

| Starting Material | Reagent/Reaction Condition | Product Class | Potential Application |

| This compound | Carboxylic Acid, Coupling Agent (e.g., EDC, HATU) | Amide Derivatives | Kinase Inhibitors, Enzyme Inhibitors |

| This compound | Isocyanate or Carbamoyl Chloride | Urea Derivatives | GPCR Modulators, Anticancer Agents |

| This compound | Sulfonyl Chloride, Base | Sulfonamide Derivatives | Ion Channel Blockers, Antibacterial Agents |

| This compound | Aldehyde/Ketone, Reductive Amination | N-Alkyl/Aryl Derivatives | Diverse Bioactive Scaffolds |

Suzuki Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. nih.gov This powerful transformation is instrumental in the construction of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

While this compound itself is not a direct participant in Suzuki coupling, its derivatives, particularly halogenated analogs, are excellent substrates for this reaction. For example, diazotization of the aniline followed by a Sandmeyer-type reaction can introduce a halogen (e.g., bromine or iodine) onto the phenyl ring, creating a handle for palladium-catalyzed cross-coupling.

Alternatively, the synthesis of the oxadiazole ring can be strategically designed to incorporate a halogenated aromatic starting material. This pre-functionalized building block can then undergo Suzuki coupling to introduce a second aryl group, leading to the formation of complex biaryl systems.

The general scheme for a Suzuki coupling reaction involving a derivative of this compound is as follows:

Scheme 1: General Suzuki Coupling Reaction

Where X = Br, I, or OTf and R' is an aryl or heteroaryl group.

The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.

The following table provides representative conditions for Suzuki coupling reactions involving aryl halides, which are analogous to the transformations that a halogenated derivative of this compound would undergo.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | High |

| 4-Iodo-1-(3-methyl-1,2,4-oxadiazol-5-yl)benzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/Water | Excellent |

| 4-Bromo-N-acetyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | Pyridine-3-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Good |

The ability to perform Suzuki coupling on derivatives of this compound significantly expands its utility as a building block. It allows for the rational design and synthesis of molecules with tailored electronic and steric properties, which is of paramount importance in the optimization of lead compounds in drug discovery.

Structural Analogs and Derivatives of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Aniline

Isomeric Variations of the Oxadiazole Ring

The five-membered oxadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). jchemrev.com The arrangement of nitrogen and oxygen atoms within the ring is a critical determinant of the molecule's electronic distribution and spatial configuration. The parent compound features the 1,2,4-oxadiazole (B8745197) isomer. Comparing this structure with analogs based on other oxadiazole isomers, such as 1,3,4- and 1,2,5-oxadiazoles, highlights the structural impact of heteroatom placement.

The 1,3,4-oxadiazole isomer is a common motif in medicinal and materials chemistry. jchemrev.comnih.gov Unlike the 1,2,4-isomer where a nitrogen atom separates the two carbon atoms, the 1,3,4-isomer contains a C-O-C linkage and an N-N linkage. This arrangement results in a symmetrical structure when substituents at the 2- and 5-positions are identical.

Table 1: Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Analogs

| Compound Name | Oxadiazole Isomer | Key Structural Features |

| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline | 1,2,4-Oxadiazole | Asymmetric ring; features C-N-O-C-N arrangement. Methyl and aminophenyl groups at C3 and C5. |

| 2-(4-Aminophenyl)-5-methyl-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Symmetric ring potential; features C-N-N-C-O arrangement. Methyl and aminophenyl groups at C2 and C5. |

| 2,5-bis(4-Aminophenyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole | Symmetric structure with two 4-aminophenyl substituents. buct.edu.cn |

The 1,2,5-oxadiazole ring, commonly known as furazan, is another significant isomer. researchgate.net This ring is noted for its high nitrogen content and specific electronic characteristics, often incorporated into energetic materials. mdpi.comresearchgate.net Analogs incorporating this moiety, such as those derived from 3-amino-4-cyanofurazan, demonstrate the versatility of the aminophenyl scaffold in connecting with different heterocyclic systems. mdpi.com An example of a related structure is 1-(4-Amino-furazan-3-yl)-5-dimethylaminomethyl-1H- nih.govijper.orgtriazole, which, while more complex, shows the incorporation of an amino-furazan unit. researchgate.net The direct analog, 4-(1,2,5-oxadiazol-3-yl)aniline, presents a distinct structural and electronic profile compared to the 1,2,4- and 1,3,4-isomers due to the adjacent nitrogen atoms and the C-O-N linkage.

Substituent Modifications on the Oxadiazole Moiety

Altering the substituents directly attached to the 1,2,4-oxadiazole ring is a primary strategy for creating derivatives of the parent compound. These modifications can range from simple alkyl and aryl groups to halogens, each imparting unique steric and electronic effects.

The methyl group at the 3-position of the oxadiazole ring can be replaced with a variety of other functional groups. Research has explored derivatives where this position is occupied by larger alkyl groups, aryl moieties, or halogenated alkyls.

Aryl Substitution: Replacing the methyl group with a phenyl group yields 4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. sigmaaldrich.com This substitution significantly increases the steric bulk and introduces additional π-system interactions.

Halogenated Alkyl Substitution: The synthesis of analogs such as 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline (B12342114) highlights the introduction of halogen atoms. sigmaaldrich.com The high electronegativity of fluorine atoms in the difluoromethyl group acts as a strong electron-withdrawing influence.

Table 2: Examples of Substituent Modifications at the Oxadiazole C3-Position

| Compound Name | C3-Substituent | Nature of Substituent |

| 4-(3-Methyl -1,2,4-oxadiazol-5-yl)aniline | -CH₃ | Electron-donating alkyl |

| 4-(3-Phenyl -1,2,4-oxadiazol-5-yl)aniline | -C₆H₅ | Bulky aromatic group |

| 4-[3-(Difluoromethyl )-1,2,4-oxadiazol-5-yl]aniline | -CHF₂ | Electron-withdrawing |

The specific placement of the methyl and aminophenyl groups on the 1,2,4-oxadiazole ring is crucial. The parent compound is the 3-methyl-5-(4-aminophenyl) isomer. An alternative arrangement is 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. In this isomer, the connectivity is reversed: the aminophenyl group is at the C3 position, and the methyl group is at the C5 position. This seemingly minor change fundamentally alters the molecule's topology and the way the substituents electronically influence each other through the heterocyclic ring system.

Furthermore, changing the nature of the alkyl group, for instance from methyl to a more sterically demanding group like tert-butyl, would significantly alter the molecule's conformational possibilities around the bond connecting it to the oxadiazole ring.

Substituent Effects on the Aniline (B41778) Phenyl Ring

Modifications to the aniline phenyl ring offer another avenue for creating derivatives. The electronic properties of the aniline moiety are sensitive to the nature and position of substituents. Substituents can alter the electron density of the aromatic ring and the basicity of the amino group.

Positional Isomers (ortho, meta, para)

The substitution pattern on the aniline ring is a fundamental determinant of a molecule's spatial arrangement and electronic properties. The parent compound is the para (1,4-substituted) isomer. Its constitutional isomers, the ortho (1,2-substituted) and meta (1,3-substituted) analogs, present distinct chemical profiles.

The synthesis of these isomers typically begins with the corresponding positional isomers of aminobenzonitrile or nitrobenzonitrile. For instance, the synthesis of the ortho isomer, 2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, would start from 2-aminobenzonitrile, while the meta isomer would derive from 3-aminobenzonitrile. The general route involves converting the nitrile group into an amidoxime (B1450833), which is then cyclized with an appropriate acylating agent to form the 1,2,4-oxadiazole ring. Subsequent reduction of a nitro group, if used as a precursor instead of an amine, yields the final aniline isomer.

The position of the amino group relative to the bulky oxadiazole substituent significantly influences the molecule's properties. In the ortho isomer, steric hindrance between the adjacent amino and oxadiazole groups can disrupt the planarity of the molecule, affecting conjugation and intermolecular interactions. The meta isomer positions the groups in a way that avoids direct steric clash while altering the electronic communication between them compared to the para isomer.

| Isomer | Systematic Name | Structure | Key Structural Feature |

|---|---|---|---|

| para | This compound |  | Substituents are opposite (1,4-position), allowing for maximal electronic conjugation and minimal steric hindrance. |

| ortho | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |  | Substituents are adjacent (1,2-position), leading to potential steric hindrance and intramolecular hydrogen bonding. |

| meta | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |  | Substituents are at the 1,3-position, altering the electronic delocalization pattern compared to ortho and para isomers. |

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the aniline ring can be modulated by introducing substituents with varying electron-donating or electron-withdrawing capabilities. These groups alter the electron density of the aromatic system and the basicity of the amino group through inductive (-I/+I) and resonance (-M/+M) effects. wikipedia.orgdoubtnut.com

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br), decrease the electron density on the aromatic ring and reduce the basicity of the aniline nitrogen. doubtnut.com The withdrawal of electrons makes the lone pair on the nitrogen less available for donation. Research on the synthesis of related 1,3,4-oxadiazoles has shown that the presence of EWGs on a starting benzoic acid can stabilize the reaction intermediate and lead to higher product yields. otterbein.edu This principle suggests that EWGs can influence not only the properties of the final molecule but also the efficiency of its synthesis.

Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), increase the electron density of the ring and enhance the basicity of the amino group. doubtnut.com EDGs donate electron density into the π-system, making the aniline nitrogen's lone pair more available. However, studies on similar heterocyclic syntheses have reported that strong EDGs can sometimes result in lower reaction yields compared to neutral or withdrawing groups. otterbein.eduotterbein.edu

| Substituent | Example Compound Name | Classification | Expected Effect on Aniline Moiety |

|---|---|---|---|

| -Cl | 4-Chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | EWG | Decreases electron density and basicity via a strong -I effect. |

| -NO₂ | 2-Nitro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | EWG | Strongly decreases electron density and basicity via -I and -M effects. |

| -CH₃ | 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | EDG | Increases electron density and basicity via a +I effect. scbt.com |

| -OCH₃ | 4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | EDG | Increases electron density and basicity via a strong +M effect and a weak -I effect. |

Conjugated Systems and Hybrid Molecules

Combining the this compound scaffold with other heterocyclic systems or natural product motifs leads to the creation of novel conjugated and hybrid molecules. These strategies aim to merge the chemical properties of distinct pharmacophores to explore new chemical space.

Oxadiazole-Bearing Pyrazole (B372694) Derivatives

Pyrazole rings are another class of five-membered heterocycles that are of significant interest in medicinal chemistry. The synthesis of hybrid molecules containing both 1,2,4-oxadiazole and pyrazole rings has been an active area of research. A common synthetic strategy involves the reaction of a pyrazole-core intermediate, such as 5-aryl-N′-hydroxy-1-phenyl-1H-pyrazole-3-carboximidamide, with a substituted benzoic acid or its derivative. This condensation reaction links the two heterocyclic rings, creating a conjugated system. The resulting 3-(pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole derivatives have been characterized and investigated for various potential applications.

| Compound Structure | General Name | Synthetic Approach |

|---|---|---|

| 3-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-5-aryl-1,2,4-oxadiazole | Condensation of a 5-aryl-N′-hydroxy-1-phenyl-1H-pyrazole-3-carboximidamide with a substituted methyl benzoate. |

| Thiazole and Pyrazole Clubbed 1,2,3-Triazole Derivatives | Multi-step synthesis involving the formation of a carbohydrazide (B1668358) intermediate which is then reacted with various electrophiles to form oxadiazole and pyrazole rings. |

Natural Product Analogs Incorporating the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a rare but significant motif found in a few natural products. Its presence in these structures has inspired the synthesis of numerous analogs, where the oxadiazole ring acts as a stable bioisostere for amide or ester functionalities.

Notable natural products containing this core include:

Phidianidines A and B : These 3-substituted indole (B1671886) alkaloids were isolated from the marine opisthobranch mollusk Phidiana militaris. They are recognized for their biological activities.

Quisqualic acid : Isolated from the seeds of Quisqualis indica, this compound is an agonist for certain glutamate (B1630785) receptors.

Inspired by these structures, researchers have synthesized novel analogs. For example, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, a compound structurally related to the subject of this article, scientists have created derivatives bearing N-phenylmaleimide or N-phenylsuccinimide moieties. otterbein.edu This work aims to leverage the stable oxadiazole core while introducing new functionalities to improve biological activity. otterbein.edu

| Compound Name | Classification | Key Structural Features |

|---|---|---|

| Phidianidine A | Natural Product | Indole alkaloid with a 3-amino-1,2,4-oxadiazole moiety. |

| Quisqualic acid | Natural Product | Amino acid derivative containing a 3-carboxy-1,2,4-oxadiazole ring. |

| 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione | Synthetic Analog | Combines the tert-butyl-1,2,4-oxadiazole-phenyl scaffold with a succinimide (B58015) ring. otterbein.edu |

| 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione | Synthetic Analog | Combines the tert-butyl-1,2,4-oxadiazole-phenyl scaffold with a maleimide (B117702) ring. otterbein.edu |

Biological Activities and Pharmacological Investigations of 4 3 Methyl 1,2,4 Oxadiazol 5 Yl Aniline and Its Analogs

Anticancer and Antitumor Activities

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines

Melanoma (MEXF 462, A375)

Investigations into the antimelanoma activity of 1,2,4-oxadiazole (B8745197) derivatives have shown promising results. A key analog, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, which differs from the subject compound by a tert-butyl group instead of a methyl group, demonstrated a mean IC50 value of approximately 92.4 µM across a panel of 11 human cancer cell lines, including the melanoma cell line MEXF 462. nih.gov

Further research on other 1,2,4-oxadiazole derivatives has identified compounds with significant activity against the A375 human amelanotic melanoma cell line. For instance, a series of 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives were synthesized and evaluated for their cytotoxic activity. Two compounds from this series exhibited good antitumor activity with IC50 values ranging from 0.11 to 1.47 µM against A375 cells. nih.gov In another study, 1,2,4-oxadiazoles linked with benzimidazole (B57391) derivatives were assessed, and several compounds showed higher biological activity than the standard doxorubicin (B1662922), with IC50 values in the range of 0.12–2.78 µM against A375 cells. nih.gov Additionally, compounds based on 1,2,4-oxadiazole derivatives containing a benzofuran (B130515) group also showed promising cytotoxic activity at sub-micromolar concentrations against the A375 cell line. nih.gov

Table 1: In Vitro Activity of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline Analogs against Melanoma Cell Lines

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | MEXF 462 | Mean IC50 | ~92.4 µM nih.gov |

| 1,2,4-oxadiazole-fused-imidazothiadiazole derivative 13a | A375 | IC50 | 0.11-1.47 µM nih.gov |

| 1,2,4-oxadiazole-fused-imidazothiadiazole derivative 13b | A375 | IC50 | 0.11-1.47 µM nih.gov |

| 1,2,4-oxadiazole-benzimidazole derivative 14a | A375 | IC50 | 0.12-2.78 µM nih.gov |

| 1,2,4-oxadiazole-benzimidazole derivative 14b | A375 | IC50 | 0.12-2.78 µM nih.gov |

| 1,2,4-oxadiazole-benzimidazole derivative 14c | A375 | IC50 | 0.12-2.78 µM nih.gov |

| 1,2,4-oxadiazole-benzimidazole derivative 14d | A375 | IC50 | 0.12-2.78 µM nih.gov |

Ovarian Adenocarcinoma (OVXF 899)

The potential of 1,2,4-oxadiazole derivatives in the treatment of ovarian cancer has been highlighted in studies involving the ovarian adenocarcinoma cell line OVXF 899. The analog, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, was evaluated against a panel of human tumor cell lines and showed a mean IC50 value of approximately 92.4 µM, which included testing on the OVXF 899 cell line. nih.gov

A subsequent modification of this parent compound led to a derivative that exhibited significantly greater antitumor activity. This derivative demonstrated notable efficacy against the OVXF 899 cell line, with an IC50 value of 2.76 µM. nih.gov

Table 2: In Vitro Activity of this compound Analogs against Ovarian Adenocarcinoma Cell Line

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | OVXF 899 | Mean IC50 | ~92.4 µM nih.gov |

| Derivative of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | OVXF 899 | IC50 | 2.76 µM nih.gov |

Pancreatic Cancer (PAXF 1657, PANC-1)

The investigation of 1,2,4-oxadiazole derivatives against pancreatic cancer has yielded promising results. The analog 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline was tested against a panel of 11 human cancer cell lines, including the pancreatic cancer cell line PAXF 1657, and demonstrated a mean IC50 value of approximately 92.4 µM. nih.gov

In studies involving the PANC-1 pancreatic ductal adenocarcinoma cell line, various 1,2,4-oxadiazole derivatives have shown significant antiproliferative activity. A series of new topsentin (B55745) analogs, which incorporate a 1,2,4-oxadiazole moiety, were synthesized and evaluated. One of the most potent compounds from this series exhibited an EC50 value of 0.8 µM against PANC-1 cells. amsterdamumc.nlnih.gov Further research on other marine-inspired 1,2,4-oxadiazole derivatives also demonstrated potent growth-inhibitory effects on PANC-1 cells, with IC50 values in the micromolar range. mdpi.comscilit.com Another study focusing on 1,2,4-oxadiazol-5-yl sulfonamides identified a particular analog as being most effective toward the PANC-1 cell line. nih.gov

Table 3: In Vitro Activity of this compound Analogs against Pancreatic Cancer Cell Lines

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | PAXF 1657 | Mean IC50 | ~92.4 µM nih.gov |

| 1,2,4-Oxadiazole Topsentin Analog (1b) | PANC-1 | EC50 | 0.8 µM amsterdamumc.nl |

| Marine-Inspired 1,2,4-Oxadiazole Derivatives | PANC-1 | IC50 | Micromolar Range mdpi.comscilit.com |

| 1,2,4-oxadiazol-5-yl sulfonamide (16b) | PANC-1 | - | Most effective in series nih.gov |

Pleuromesothelioma Cancer (PXF 1752)

The antitumor potential of 1,2,4-oxadiazole derivatives extends to pleuromesothelioma. The analog 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline showed a mean IC50 of approximately 92.4 µM in a screen that included the pleuromesothelioma cancer cell line PXF 1752. nih.gov A derivative of this compound was later found to be particularly active against the PXF 1752 cell line, with an IC50 value of 9.27 µM. nih.gov

In a separate study, a novel class of nitric oxide (NO)-donor prodrugs, which combine 1,2,5-oxadiazole 2-oxides (furoxans) and 1,2,4-oxadiazoles, demonstrated high cytotoxicity against human malignant pleural mesothelioma (MPM) cell lines in the low micromolar range, with some compounds having IC50 values as low as 0.87 µM. oncodaily.comnih.govcityu.edu.hkresearchgate.net

Table 4: In Vitro Activity of this compound Analogs against Pleuromesothelioma Cancer Cell Line

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | PXF 1752 | Mean IC50 | ~92.4 µM nih.gov |

| Derivative of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | PXF 1752 | IC50 | 9.27 µM nih.gov |

| Furoxan-1,2,4-oxadiazole hybrid (2d) | MPM cell lines | IC50 | as low as 0.87 µM oncodaily.com |

| Furoxan-1,2,4-oxadiazole hybrid (2k) | MPM cell lines | IC50 | as low as 0.87 µM oncodaily.com |

Renal Cancer (RXF 486, ACHN)

In the context of renal cancer, the analog 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline was evaluated against the RXF 486 cell line, as part of a broader panel, showing a mean IC50 of approximately 92.4 µM. nih.gov A derivative of this compound was also tested and showed high selectivity against a renal cancer cell line with an IC50 of 1.143 µM. nih.gov

Further studies on other 1,2,4-oxadiazole derivatives have provided data for the ACHN renal cancer cell line. A series of 1,2,4-oxadiazole-fused-imidazothiadiazole derivatives were assessed for their cytotoxic activity, with two compounds showing good antitumor activity with IC50 values between 0.11–1.47 µM against ACHN cells. nih.gov Another study on newer N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines reported a derivative with moderate anticancer activity against the ACHN cell line, showing a percent growth inhibition (PGI) of 59.09. nih.gov

Table 5: In Vitro Activity of this compound Analogs against Renal Cancer Cell Lines

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | RXF 486 | Mean IC50 | ~92.4 µM nih.gov |

| Derivative of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | Renal Cancer | IC50 | 1.143 µM nih.gov |

| 1,2,4-oxadiazole-fused-imidazothiadiazole derivative 13a | ACHN | IC50 | 0.11-1.47 µM nih.gov |

| 1,2,4-oxadiazole-fused-imidazothiadiazole derivative 13b | ACHN | IC50 | 0.11-1.47 µM nih.gov |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | ACHN | PGI | 59.09% nih.gov |

Uterus Carcinoma (UXF 1138)

The antiproliferative activity of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline was also assessed against the human uterus carcinoma cell line UXF 1138. In a comprehensive screen against 11 human tumor cell lines, this analog of this compound demonstrated a mean IC50 value of approximately 92.4 µM. nih.gov

Table 6: In Vitro Activity of a this compound Analog against Uterus Carcinoma Cell Line

| Compound | Cell Line | Activity | Value |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | UXF 1138 | Mean IC50 | ~92.4 µM nih.gov |

Prostate Cancer (PRXF 22Rv1)

In the area of prostate cancer research, a derivative of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline was evaluated against a panel of 12 human tumor cell lines, which included the prostate cancer cell line PRXF 22Rv1. nih.gov While the specific IC50 value for this cell line was not detailed in the summary, the compound was noted for its significantly greater antitumor activity compared to its parent compound.

Other research has focused on different heterocyclic derivatives for their activity against the 22Rv1 androgen receptor-positive prostate cancer cell line. For instance, a series of novel steroidal 1,3,4-thiadiazines were synthesized and screened, with most exhibiting better antiproliferative potency than the antiandrogen drug bicalutamide, with IC50 values in the range of 2.1-6.6 µM. researchgate.net

Table 7: In Vitro Activity of Analogs against Prostate Cancer Cell Line

| Compound Class | Cell Line | Activity | Value |

|---|---|---|---|

| Derivative of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | PRXF 22Rv1 | Antitumor Activity | Noted nih.gov |

| (N-arylcarbamoyl)17-[1',3',4']thiadiazine-substituted androstenes | 22Rv1 | IC50 | 2.1-6.6 µM researchgate.net |

Apoptosis Induction and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Various derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) have been investigated for their ability to trigger this process in cancer cells, often in conjunction with their effects on the cell cycle.

Several studies have highlighted the pro-apoptotic potential of oxadiazole-containing compounds. For instance, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in HepG2 human hepatocellular carcinoma cells. arabjchem.org Mechanistic studies revealed that this apoptosis is mediated through the intrinsic pathway, involving the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. arabjchem.org This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis. arabjchem.org

Similarly, analogs of the marine natural product topsentin, where the central imidazole (B134444) ring is replaced with a 1,2,4-oxadiazole moiety, have demonstrated the ability to enhance apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells. nih.govmdpi.com Flow cytometry analysis confirmed an increase in apoptotic cells following treatment with these compounds. nih.govmdpi.com Further investigation into the mechanism of action of these topsentin analogs pointed towards the inhibition of GSK3β phosphorylation, suggesting this kinase as a potential downstream target. nih.gov

In addition to inducing apoptosis, some 1,2,4-oxadiazole derivatives have been found to modulate the cell cycle. For example, new analogs of nortopsentin containing a 1,2,4-oxadiazole framework were found to arrest the cell cycle at the G0-G1 phase in HCT-116 cancer cells. nih.gov This suggests that these compounds may disrupt the cellular machinery responsible for DNA duplication. nih.gov Other studies on different heterocyclic compounds containing the 1,3,4-oxadiazole ring have also reported cell cycle arrest at various phases, indicating that this is a common mechanism of action for this class of compounds. frontiersin.orgnih.gov

The activation of caspase-3, a key effector caspase in the apoptotic pathway, has been identified as a therapeutic strategy for cancer treatment. mdpi.com Research on 3-Aryl-5-aryl-1,2,4-oxadiazoles has shown them to be novel apoptosis inducers through the activation of caspase-3 in breast and colorectal cancer cell lines. mdpi.com

Selectivity Profile Against Cancer Cell Lines

The selectivity of a potential anticancer agent towards cancer cells over normal cells is a critical factor in its therapeutic potential. Various analogs of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been screened against panels of human cancer cell lines to determine their cytotoxic activity and selectivity.

A notable derivative, 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, an analog of the subject compound, has demonstrated moderate activity against a panel of eleven human cancer cell lines, with a mean IC50 value of approximately 92.4 µM. This panel included cell lines from various cancer types such as colon adenocarcinoma and lung carcinoma.

Other 1,2,4-oxadiazole derivatives have shown more potent and selective activity. For instance, novel nortopsentin analogs containing a 1,2,4-oxadiazole ring exhibited significant cytotoxic activity against several cancer cell lines, with IC50 values in the micromolar range. nih.gov Specifically, these compounds were most active against the MCF-7 breast cancer cell line. nih.gov Importantly, these compounds did not affect the viability of normal-like cells at a concentration of 10 μM, indicating a degree of selectivity for cancer cells. nih.gov

Furthermore, a series of 1,2,4-oxadiazoles linked with benzimidazole derivatives displayed high biological activity against MCF-7 (breast), A549 (lung), and A375 (melanoma) cancer cell lines, with IC50 values ranging from 0.12 to 2.78 μM, which was more potent than the standard drug doxorubicin in some cases. nih.gov

The table below summarizes the cytotoxic activity of some representative 1,2,4-oxadiazole and 1,3,4-oxadiazole analogs against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (IC50 or % Growth Inhibition) |

|---|---|---|

| Nortopsentin Analogs (1,2,4-oxadiazole) nih.gov | HCT-116 (Colon) | IC50 in µM range |

| MCF-7 (Breast) | IC50: 0.65 - 2.41 µM | |

| HeLa (Cervical) | IC50 in µM range | |

| CaCo-2 (Colon) | IC50 in µM range | |

| Benzimidazole-linked 1,2,4-oxadiazoles nih.gov | MCF-7 (Breast) | IC50: 0.12 - 2.78 µM |

| A549 (Lung) | IC50: 0.12 - 2.78 µM | |

| A375 (Melanoma) | IC50: 0.12 - 2.78 µM | |

| Novel Oxadiazole Derivatives (1,2,4- and 1,3,4-isomers) nih.gov | U87 (Glioblastoma) | IC50: 35.1 - 60.3 µM |

| T98G (Glioblastoma) | IC50: 34.4 - 39.2 µM | |

| LN229 (Glioblastoma) | IC50: 37.9 - 80.4 µM | |

| SKOV3 (Ovarian) | IC50: 14.2 µM | |

| MCF7 (Breast) | IC50: 30.9 µM | |

| A549 (Lung) | IC50: 18.3 µM | |

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines nih.gov | SNB-19 (CNS) | PGI: 86.61% |

| OVCAR-8 (Ovarian) | PGI: 85.26% | |

| NCI-H460 (Lung) | PGI: 75.99% |

Antimicrobial Activities

Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have been a subject of interest in the search for new antimicrobial agents due to their broad-spectrum activity against various pathogenic bacteria and fungi.

Antibacterial Efficacy

Several studies have reported the potent activity of oxadiazole derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A class of 1,2,4-oxadiazole antibiotics has been identified that exhibits significant activity against a wide range of Gram-positive strains. nih.govnih.gov These compounds are believed to target cell-wall biosynthesis. nih.gov For a panel of 210 MRSA strains, these oxadiazoles (B1248032) showed MIC90 values of 4 µg/mL. nih.gov

A synergistic effect has also been observed when some 1,2,4-oxadiazole derivatives are combined with existing antibiotics. For instance, one study found that a novel 1,2,4-oxadiazole-containing derivative could improve the activity of oxacillin (B1211168) against MRSA, with a fractional inhibitory concentration (FIC) index value confirming the synergistic effect. mdpi.com

The table below presents the minimum inhibitory concentration (MIC) values of some representative oxadiazole analogs against various Gram-positive bacteria.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 1,2,4-Oxadiazole Antibiotics nih.gov | Staphylococcus aureus (MRSA) | MIC90: 4 |

| Enterococcus faecalis (Vancomycin-Resistant) | MIC90: ≤1 | |

| Staphylococcus aureus ATCC | MIC: 4 | |

| 1,3,4-Oxadiazole-based Compounds acs.org | Bacillus subtilis | Improved activity reported |

| Enterococcus faecalis | Improved activity reported |

The efficacy of oxadiazole derivatives against Gram-negative bacteria is also documented, although often less potent than against Gram-positive strains. Some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli that is comparable to the standard drug ciprofloxacin. nih.gov

The table below summarizes the antibacterial efficacy of some oxadiazole analogs against selected Gram-negative bacteria.

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids nih.gov | Pseudomonas aeruginosa | Comparable to Ciprofloxacin |

| Escherichia coli | Comparable to Ciprofloxacin | |

| 5-amino-1,2,4-oxadiazoles nih.gov | Klebsiella pneumoniae | Active, but less than Ciprofloxacin |

Antifungal Efficacy

In addition to their antibacterial properties, various oxadiazole derivatives have been investigated for their antifungal activity against a range of pathogenic fungi. A series of novel 1,2,4-oxadiazole derivatives have shown significant antifungal activity against several fungi, with some compounds exhibiting better activity than the commercial fungicide Miconazole. frontiersin.org

Derivatives of 1,2,4-oxadiazole containing anisic acid or cinnamic acid have been found to be effective against several plant pathogenic fungi. mdpi.com The mechanism of action for these compounds is suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH). mdpi.com

The table below presents the antifungal efficacy of some representative 1,2,4-oxadiazole analogs.

| Compound Class | Fungal Strain | Activity (MIC or EC50 in µg/mL) |

|---|---|---|

| Novel 1,2,4-oxadiazole derivatives frontiersin.org | Fusarium solani | MIC: 10 - 50 |

| Other tested fungi | Significant activity reported | |

| 1,2,4-Oxadiazole derivatives with anisic or cinnamic acid mdpi.com | Rhizoctonia solani | EC50: 12.68 - 38.88 |

| Fusarium graminearum | EC50: 29.97 - 149.26 | |

| Exserohilum turcicum | EC50: 29.14 - 228.99 | |

| Botrytis cinerea | Significant activity reported | |

| Colletotrichum capsica | EC50: 8.81 - 41.67 | |

| 1,2,4-Oxadiazole derivatives with amide fragments mdpi.com | Sclerotinia sclerotiorum | EC50: 2.9 |

Inhibition of Fungal Pathogens (e.g., Aspergillus flavus, A. fumigatus, Penicillium, Trichophyton, Candida albicans)

While the broader class of 1,2,4-oxadiazole derivatives has been investigated for antifungal properties, specific studies on this compound and its close analogs against a wide array of fungal pathogens are still emerging. Research has shown that various oxadiazole-containing compounds exhibit inhibitory effects against clinically relevant fungi. For instance, certain 1,2,4-oxadiazole derivatives have demonstrated activity against species such as Aspergillus niger and Candida albicans. However, detailed studies quantifying the efficacy of this compound against a comprehensive panel of fungal pathogens including Aspergillus flavus, A. fumigatus, Penicillium, and Trichophyton species are not extensively documented in current literature. The general antifungal potential of the oxadiazole scaffold suggests that this specific compound could be a candidate for future antifungal research.

Antiviral Efficacy

Analogs of this compound have been the subject of significant research in the quest for novel antiviral agents, with promising results against several globally significant viruses.

Against Zika and Dengue Viruses

A series of 1,2,4-oxadiazole derivatives has been identified for their antiviral capabilities against the Zika virus (ZIKV) and Dengue virus (DENV), both members of the Flaviviridae family. nih.govresearchgate.net Through phenotypic screening, researchers have pinpointed compounds with potent antiviral activity. nih.govresearchgate.net A notable analog, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (designated as 5d), demonstrated significant inhibitory effects against ZIKV infection. nih.gov This compound and its derivatives are considered potential leads for the development of broad-spectrum anti-flaviviral drugs, with activity also noted against Japanese encephalitis and classical swine fever viruses. nih.gov The structure-activity relationship studies indicated that substitutions on the aniline (B41778) nitrogen could enhance the compound's potency and drug-like properties. nih.govresearchgate.net

| Compound | Target Virus | Activity |

|---|---|---|

| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) | Zika Virus (ZIKV) | Potent antiviral activity. nih.gov |

| 1,2,4-Oxadiazole derivatives | Dengue Virus (DENV) | Identified as potential inhibitors. nih.gov |

Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key therapeutic target. nih.gov The 1,2,4-oxadiazole scaffold has been successfully repurposed to develop inhibitors of this enzyme. nih.gov Researchers designed a series of derivatives to mimic the structural features of a known PLpro inhibitor, GRL0617, by replacing its amide backbone with a 1,2,4-oxadiazole core. nih.gov Among the synthesized compounds, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5) showed a promising dual inhibitory potential against both SARS-CoV-2 PLpro and the spike protein's receptor-binding domain (RBD). nih.gov This compound exhibited an IC50 value of 7.197 μM against PLpro. nih.gov These findings highlight the potential of 1,2,4-oxadiazole derivatives as effective antiviral agents against SARS-CoV-2. nih.govnih.gov

| Compound | Target | IC50 (μM) |

|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro | 7.197 nih.gov |

Neuroprotective Potential

The neuroprotective effects of this class of compounds have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Butyrylcholinesterase (BuChE) Inhibitory Activity

Several studies have focused on designing 1,2,4-oxadiazole derivatives as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govnih.gov A series of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were synthesized and found to be multifunctional agents with significant BuChE inhibitory activity. nih.gov One of the most potent compounds from this series, f9, displayed a BuChE inhibition IC50 of 1.28 ± 0.18 μM. nih.gov Another study identified compound 6n, a 1,2,4-oxadiazole derivative, as the most potent and selective BuChE inhibitor in its series, with an IC50 value of 5.07 μM. nih.gov These findings suggest that the 1,2,4-oxadiazole scaffold is a promising framework for developing new treatments for Alzheimer's disease. nih.govnih.gov

| Compound Series | Most Potent Compound | IC50 (μM) |

|---|---|---|

| (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives | f9 | 1.28 nih.gov |

| 1,2,4-Oxadiazole derivatives based on donepezil (B133215) structure | 6n | 5.07 nih.gov |

Anti-inflammatory and Analgesic Properties